![molecular formula C9H15NO B1655288 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 3423-30-1](/img/structure/B1655288.png)
8-Ethyl-8-azabicyclo[3.2.1]octan-3-one
Overview
Description
8-Ethyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of catalytic systems are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
Mu Opioid Receptor Antagonism
8-Ethyl-8-azabicyclo[3.2.1]octan-3-one and its derivatives have been investigated for their potential as mu opioid receptor antagonists. These compounds can selectively block the mu opioid receptors, which are implicated in pain management and gastrointestinal motility disorders. The development of peripherally selective mu opioid antagonists is particularly significant as they can mitigate side effects such as constipation without affecting central analgesic efficacy .
NOP Receptor Agonism
Research has shown that substituted 8-azabicyclo[3.2.1]octan-3-ols, including derivatives of this compound, act as NOP (nociceptin/orphanin FQ peptide) receptor agonists. These receptors are involved in various physiological processes including pain modulation, anxiety, and stress responses. Compounds targeting these receptors have potential therapeutic applications in treating anxiety and chronic pain conditions .
Monoamine Transporter Affinity
Studies have explored the interaction of 8-substituted derivatives with monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The structure-activity relationships indicate that certain modifications can enhance selectivity and affinity for these transporters, which is crucial for developing treatments for mood disorders and addiction .
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold serves as a foundational structure for synthesizing various tropane alkaloids, which possess a wide range of biological activities. Research has focused on enantioselective synthesis methods that allow for the controlled formation of this bicyclic structure from simpler precursors, facilitating the development of new therapeutic agents .
Chemical Modifications
The ability to modify the azabicyclo framework has led to the creation of numerous analogs with enhanced pharmacological profiles. For instance, altering substituents on the bicyclic core can yield compounds with improved efficacy or reduced side effects, making them suitable candidates for further drug development .
Case Studies
Mechanism of Action
The mechanism of action of 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as receptors in the nervous system. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-one
- 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
Uniqueness
8-Ethyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds with different alkyl substitutions .
Biological Activity
8-Ethyl-8-azabicyclo[3.2.1]octan-3-one, a bicyclic compound with the molecular formula C10H15NO, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The unique bicyclic structure of this compound includes a nitrogen atom within the ring, which contributes to its reactivity and biological properties. The ethyl substitution at the 8-position is significant as it influences both chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable interactions with neurotransmitter systems, suggesting applications in treating neurological disorders. Key areas of investigation include:
- Monoamine Reuptake Inhibition : The compound has been identified as a potential monoamine reuptake inhibitor, which could be beneficial in treating conditions like depression and anxiety by enhancing neurotransmitter availability in the synaptic cleft .
- Neurotransmitter Interaction : Studies have shown that derivatives of azabicyclo compounds can interact with serotonin, norepinephrine, and dopamine transporters, indicating their role in modulating mood and cognitive functions .
Table 1: Biological Activities of this compound
Activity Type | Mechanism of Action | Potential Applications |
---|---|---|
Monoamine Reuptake Inhibition | Inhibits serotonin, norepinephrine, and dopamine transporters | Treatment of depression, anxiety disorders |
Neuroprotective Effects | Modulates neurotransmitter release | Potential use in neurodegenerative diseases |
Anticonvulsant Properties | Demonstrated activity against induced seizures in animal models | Treatment of epilepsy |
Case Studies
- Antidepressant Potential : A study examining the effects of this compound on animal models of depression showed significant improvements in behaviors associated with depressive states when administered . This suggests that compounds in this class may serve as effective antidepressants.
- Neuroprotective Effects : Research has indicated that similar compounds can exhibit neuroprotective effects by enhancing synaptic plasticity and reducing neuroinflammation, which are crucial for conditions like Alzheimer's disease .
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to explore structure-activity relationships (SAR). This process not only helps in understanding the compound's properties but also aids in developing derivatives with enhanced biological activities.
Table 2: Synthesis Pathways for Derivatives
Derivative Name | Synthesis Methodology | Expected Biological Activity |
---|---|---|
8-Azabicyclo[3.2.1]octan-3-one | Direct cyclization from tropinone | Anticholinergic properties |
Ethyl 3-Oxo-8-Azabicyclo[3.2.1]octane | Carboxylate introduction via esterification | Increased solubility and bioavailability |
Properties
IUPAC Name |
8-ethyl-8-azabicyclo[3.2.1]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-10-7-3-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEPDSXRYYXOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297750 | |
Record name | 8-ethyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3423-30-1 | |
Record name | 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3423-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Ethyl-8-azabicyclo(3.2.1)octan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC117764 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-ethyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.